1-(3-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-(3-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves several methods. One notable approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. Additionally, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis have been explored for its preparation .
Scientific Research Applications
Synthetic Chemistry and Method Development
In the realm of synthetic chemistry, research focuses on developing new synthetic pathways and evaluating historical methods for producing dihydropyridine derivatives. For instance, Wiedemann and Grohmann (2009) delved into the evaluation of historical and new synthesis pathways for dihydroxy-oxo-dihydropyridine-carboxylic acids, presenting a new two-step synthesis for a similarly substituted compound using succinyl cyanide (Wiedemann & Grohmann, 2009). This work emphasizes the ongoing efforts to refine and enhance the synthesis of dihydropyridine derivatives for broader applications.
Material Science and Dye Synthesis
In the field of materials science, particularly concerning the development of dyes, Abolude et al. (2021) synthesized disperse dyes derived from thiophene and evaluated their application properties on polyester and nylon fabrics. The study highlights the complexation of these dyes with metals like Cu, Co, and Zn, demonstrating good fastness and diverse coloration properties on textiles (Abolude et al., 2021). This research illustrates the application of dihydropyridine derivatives in the synthesis of industrial materials with specific functional properties.
Heterogeneous Catalysis
Research by Paul et al. (2021) explores the catalytic applications of coordination polymers based on dihydropyridine derivatives. They developed Zn(II) coordination polymers that act as effective heterogeneous catalysts in microwave-assisted single-pot deacetalization-Knoevenagel tandem reactions under solvent-free conditions. The study demonstrated that these polymers could catalyze reactions efficiently, offering an environmentally friendly alternative to traditional catalysts (Paul et al., 2021).
Properties
IUPAC Name |
1-(3-chlorophenyl)-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFMCUUQPDTFCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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